3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE is a complex organic compound that features a unique combination of benzodioxole and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole and oxadiazole moieties through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
- **3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE
- **3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-TRIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE
Uniqueness
The uniqueness of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE lies in its specific combination of benzodioxole and oxadiazole moieties, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H16N4O6 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H16N4O6/c1-25-13-5-4-12(8-15(13)26-2)20-23-22-18(29-20)9-17-21-19(24-30-17)11-3-6-14-16(7-11)28-10-27-14/h3-8H,9-10H2,1-2H3 |
InChI Key |
DBLSHRKENJQIBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
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